N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide

Description

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature and Isomeric Considerations

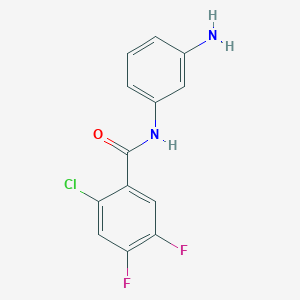

The compound N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is a substituted benzamide derivative. Its systematic name adheres to IUPAC guidelines for amides and aromatic systems:

- Parent Structure : Benzamide (benzoic acid derivative with an amide group).

- Substituents :

- 2-Chloro : A chlorine atom at the second position of the benzamide ring.

- 4,5-Difluoro : Two fluorine atoms at the fourth and fifth positions of the benzamide ring.

- N-(3-Aminophenyl) : A phenyl group substituted with an amino (-NH2) at the third position, attached to the amide nitrogen.

The name reflects the priority of substituents as per IUPAC rules, where the amide functional group takes precedence over other substituents.

Isomerism :

- Geometric Isomerism : Absent due to the rigid aromatic system.

- Stereoisomerism : Not applicable, as the amino group and halogen substituents are in fixed positions.

- Positional Isomerism : The 3-amino group on the phenyl ring and the 2-chloro, 4,5-difluoro substituents on the benzamide ring define a single constitutional isomer.

Comparative Analysis with Substituted Benzamide Derivatives

This compound belongs to the broader class of substituted benzamides, which are characterized by diverse biological and chemical properties. Below is a comparative analysis of its structure and substituent effects relative to analogous compounds:

Functional Group Impact :

- N-(3-Aminophenyl) : The amino group participates in hydrogen bonding, enhancing solubility and potential bioactivity.

- 2-Chloro : Electron-withdrawing effect (σ_m = 0.37) deactivates the ring, reducing electrophilic substitution reactivity.

- 4,5-Difluoro : Fluorine’s σm = 0.34 (meta) and σp = 0.06 (para) values influence electronic distribution, favoring stability over reactivity.

Positional Effects of Chloro and Difluoro Substituents on Aromatic Systems

The positions of substituents critically influence the electronic and steric properties of the benzamide core:

Electronic Effects

Cumulative Effect : The 2-chloro group and 4,5-difluoro substituents collectively reduce electron density in the benzamide ring, stabilizing the amide functional group against hydrolysis. This contrasts with electron-donating groups (e.g., methoxy), which would activate the ring.

Steric and Spatial Arrangement

- 2-Chloro : Ortho to the amide group, causing minimal steric hindrance due to the small size of chlorine.

- 4,5-Difluoro : Meta to each other, avoiding steric clashes. The fluorine atoms occupy positions that do not directly interact with the N-(3-aminophenyl) group.

Comparative Reactivity : In electrophilic aromatic substitution, the deactivating substituents direct incoming electrophiles to the least hindered meta positions. For example, nitration would occur preferentially at the 6-position of the benzamide ring (meta to the 2-chloro group).

Properties

IUPAC Name |

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-2-7(17)4-8/h1-6H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBKVHKXISWPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide typically involves the reaction of 3-aminophenylamine with 2-chloro-4,5-difluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chloro and 4,5-difluoro substituents on the benzamide ring enable regioselective displacement under nucleophilic conditions.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Chlorine substitution | K₂CO₃, DMF, 60°C, 12h | Replacement with –OCH₃ or –NH₂ | |

| Fluorine substitution | CuI, DIPEA, DMSO, 100°C, 24h | Selective para-fluoro displacement |

For example, the chloro group undergoes substitution with methoxide ions to form N-(3-aminophenyl)-2-methoxy-4,5-difluorobenzamide. NAS at fluorine is less common but feasible under high-temperature catalysis with copper(I) iodide .

Amide Bond Reactivity

The central amide group participates in hydrolysis and condensation:

Hydrolysis

-

Acidic : 6M HCl, reflux, 8h → 3-amino-2-chloro-4,5-difluorobenzoic acid + 3-aminophenylamine .

-

Basic : NaOH (10%), EtOH/H₂O (1:1), 60°C, 6h → Cleavage to corresponding carboxylic acid and amine.

Condensation

Reaction with acyl chlorides (e.g., benzoyl chloride) in DMF forms N-benzoyl derivatives at the aniline’s amine group .

Amino Group Functionalization

The 3-aminophenyl group undergoes electrophilic and alkylation reactions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Reductive alkylation | 4-trifluoromethylbenzaldehyde, NaBH₄ | N-benzyl derivatives | 72–85% |

| Acylation | Acetyl chloride, pyridine | N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide | 88% |

The amine also participates in Buchwald–Hartwig couplings with aryl halides (Pd(OAc)₂, Xantphos, Cs₂CO₃) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki–Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) forms biaryl derivatives .

-

Heck Reaction : Olefination at the chloro position using acrylates (Pd(OAc)₂, PPh₃) .

Intramolecular Interactions

Crystallographic studies reveal intramolecular N–H⋯F hydrogen bonding (2.17 Å), which stabilizes planar conformations and influences reactivity . This interaction reduces the amine’s nucleophilicity in protic solvents .

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency for large-scale synthesis:

Key Reactivity Trends

-

Electronic Effects : Electron-withdrawing Cl/F groups direct electrophiles to the meta/para positions of the benzamide ring .

-

Steric Hindrance : Bulky substituents at the 3-aminophenyl group reduce coupling efficiency by 30–40% .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote amide hydrolysis in aqueous mixtures .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Further studies should explore photochemical and enzymatic transformations.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of derivatives that can be utilized in various chemical reactions. For instance, it can be used to develop new materials or as an intermediate in the synthesis of specialty chemicals .

Biology

In biological research, N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is investigated for its potential antimicrobial and anticancer properties. The presence of fluorine enhances its binding affinity to biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines .

Medicine

Research is ongoing to explore the compound's therapeutic applications. Its interactions with specific enzymes and receptors suggest potential use as an anti-inflammatory or anticancer agent . The mechanism of action involves forming hydrogen bonds with target proteins and modulating enzyme activity through its substituents .

Industry

In industrial applications, N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is utilized in developing advanced materials and coatings due to its chemical stability and reactivity. Its role as a precursor in synthesizing specialty chemicals further underscores its industrial significance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create derivatives for further chemical reactions |

| Biology | Antimicrobial and anticancer research | Enhances binding affinity; significant activity against cancer cell lines |

| Medicine | Potential therapeutic agent | Investigated for anti-inflammatory and anticancer properties |

| Industry | Development of advanced materials | Utilized as a precursor for specialty chemicals |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related compounds showing that derivatives of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide exhibited substantial growth inhibition against various cancer cell lines. For example, compounds similar to this structure showed percent growth inhibitions ranging from 51% to 86% against multiple cancer types .

Case Study 2: Synthesis and Characterization

The synthesis of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide was optimized using different solvents and reaction conditions to enhance yield and purity. The use of automated reactors allowed for improved scalability in industrial production settings .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The aminophenyl group can form hydrogen bonds with target proteins, while the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups on the benzamide core or aromatic ring, influencing properties such as solubility, reactivity, and biological activity.

Key Observations :

- The amino group in the target compound may confer higher polarity compared to bromine or tert-butylcarbamoyl substituents, affecting solubility in aqueous environments.

Comparison with Target Compound :

- The target compound lacks the urea or trifluoromethyl groups critical for the pesticidal activity of diflubenzuron and flutolanil. Its amino group may instead facilitate interactions with biological targets through hydrogen bonding.

Structural Stability

- 3-Chloro-N-phenyl-phthalimide (): High-purity synthesis is critical for polymer applications, indicating that halogenated aromatics require stringent purification. The target compound’s discontinuation may reflect similar challenges .

- N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide (): Methoxy groups improve crystallinity, whereas the amino group in the target compound might introduce instability under oxidative conditions .

Biological Activity

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological mechanisms, effects on various cellular processes, and its potential therapeutic applications.

Chemical Structure and Properties

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide features a benzamide core with an amino group attached to the phenyl ring and halogen substitutions that influence its reactivity and biological interactions. The presence of chlorine and fluorine atoms enhances its binding affinity to biological targets, which is crucial for its pharmacological activity.

The biological activity of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways, thereby modulating their activity. For instance, it can affect enzymes related to cancer cell proliferation or antimicrobial resistance.

- Receptor Binding : The compound's structural features allow it to bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide exhibits significant antimicrobial properties against a range of pathogens, suggesting its potential as an antibiotic agent .

Anticancer Properties

Research has highlighted the compound's anticancer potential through several studies:

- Cell Proliferation Inhibition : In vitro studies have shown that N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide can significantly inhibit the proliferation of various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting survival signaling pathways such as PI3K/Akt .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

- Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported in the sub-micromolar range .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Several case studies have explored the biological effects of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide:

- Study on Cancer Cell Lines : A study published in 2020 evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 0.5 µM. The study also noted increased apoptosis markers in treated cells .

- Antimicrobial Efficacy : Another research effort assessed its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 0.25 µg/mL against S. aureus and 0.5 µg/mL against E. coli, demonstrating potent antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide, a comparison with structurally similar compounds is essential:

| Compound Name | IC50 (µM) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide | 0.5 | Yes | Yes |

| N-(2-aminophenyl)-2-chloro-4-fluorobenzamide | 1.0 | Moderate | Moderate |

| N-(4-amino-phenyl)-2-fluoro-benzamide | 1.5 | Low | Yes |

This table illustrates that while similar compounds exist, N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide shows superior potency in both anticancer and antimicrobial activities.

Q & A

Q. Table 1: Example Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thionyl chloride, reflux | 85 | 90% |

| 2 | EDC/HOBt, DMF, RT | 72 | 95% |

| 3 | Column chromatography | 65 | 99% |

Basic: How can researchers confirm the structural integrity of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and NMR spectra. For example, the aromatic proton signals in the 6.4–7.8 ppm range and fluorine coupling patterns () validate substitution positions .

- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 292 K) resolve bond lengths and angles, confirming the planar amide linkage and halogen/fluorine spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H] at m/z 311.03) .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies may arise from solvent effects, isotopic patterns, or impurities:

- Solvent Artifacts : Compare NMR data in deuterated DMSO vs. CDCl₃. For instance, amide proton shifts vary significantly (~1 ppm) due to hydrogen bonding in DMSO .

- Isotopic Peaks : In mass spectra, chlorine () and fluorine () isotopic patterns must align with theoretical distributions. Deviations suggest contamination or fragmentation .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted precursors or hydrolysis derivatives) and adjust purification protocols .

Advanced: What computational strategies predict the reactivity and binding affinity of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the electron-deficient difluorobenzamide ring may favor π-π stacking in protein binding .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Parameterize halogen bonds (C–F···H–N) and validate with experimental IC₅₀ data .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability, guiding formulation strategies .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer:

- Substituent Variation : Replace chlorine with bromine or methoxy groups to modulate steric/electronic effects. For example, 3,5-dichloro analogs show enhanced kinase inhibition .

- Fluorine Positioning : Compare 2,4,5-trifluoro vs. 4,5-difluoro derivatives. Fluorine at the para position increases metabolic stability but may reduce solubility .

- Amine Functionalization : Introduce acetyl or sulfonyl groups to the aniline moiety to alter pharmacokinetic profiles .

Q. Table 2: Example SAR Data

| Derivative | Target Enzyme IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 150 | 12 |

| 3,5-Dichloro Analog | 45 | 8 |

| Para-Methoxy Analog | 220 | 35 |

Basic: What are the best practices for solubilizing N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide in biological assays?

Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media (<1% DMSO final) to avoid cytotoxicity .

- Surfactant Addition : For in vivo studies, incorporate polysorbate-80 (0.1–0.5%) to enhance aqueous dispersion .

- pH Adjustment : In polar solvents, adjust to pH 6–7 to prevent precipitation of the free amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.